N-(2-Fluorobenzyl)ethanamine hydrochloride
Overview
Description
N-(2-Fluorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12ClFN. It is a derivative of ethanamine, where the ethyl group is substituted with a 2-fluorobenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-(2-Fluorobenzyl)ethanamine hydrochloride is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the serotonin 2A receptor (5-HT2AR) . The 5-HT2AR is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of mood and cognition .
Mode of Action
As an agonist of the 5-HT2AR, this compound binds to this receptor, mimicking the action of serotonin, a neurotransmitter. This binding activates the receptor, triggering a series of intracellular events that lead to the compound’s psychoactive effects .
Pharmacokinetics
The metabolic characteristics of this compound were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . The compound was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of this compound was catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 enzymes .
Result of Action
Its classification as a phenethylamine and its agonistic action on the 5-ht2ar suggest that it may have psychoactive effects similar to other substances in this class .
Biochemical Analysis
Biochemical Properties
N-(2-Fluorobenzyl)ethanamine hydrochloride is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . The nature of these interactions involves various biochemical reactions such as hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with various biomolecules. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, leading to alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 . These interactions can affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)ethanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with ethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluorobenzyl chloride+Ethanamine→N-(2-Fluorobenzyl)ethanamine+HCl
The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary amines.
Scientific Research Applications
N-(2-Fluorobenzyl)ethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)ethanamine hydrochloride
- N-(2-Bromobenzyl)ethanamine hydrochloride
- N-(2-Methylbenzyl)ethanamine hydrochloride
Uniqueness
N-(2-Fluorobenzyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSHQFUAAGVHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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